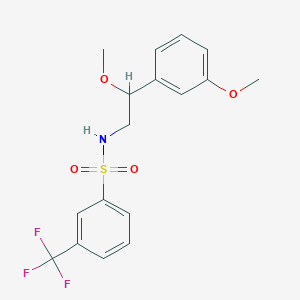

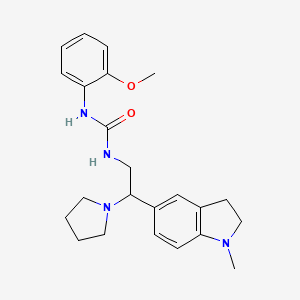

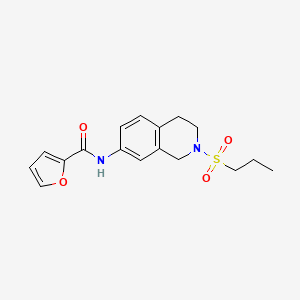

![molecular formula C16H17N3O4S B2820926 Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 383148-62-7](/img/structure/B2820926.png)

Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate” is a chemical compound of interest due to its potential bioactivity . It is synthesized by the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate . This compound is potentially useful as an analgesic and antidyslipidemic agent .

Synthesis Analysis

The compound was prepared by reacting paracetamol with ethyl 2-bromo-2-methylpropionate . This synthesis process was characterized by elemental analysis, NMR (1H, 13C) spectroscopy, and single-crystal X-ray diffraction .Molecular Structure Analysis

The compound crystallizes in the monoclinic space group P2(1)/c with unit cell dimensions a = 8.2435 (8), b = 9.3390 (9), c = 18.2823 (18) Å, β = 91.123 (2)°, V = 1407.2 (2) Å3, Z = 4, R1 = 0.0465, and wR2 = 0.1055 . The crystal structure is stabilized by N–H···O = C and C–H···O hydrogen-bonding interactions that interconnect molecules into chains running along the b axis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate . The product of this reaction is the compound of interest .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

Annulation and Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates in excellent yields and with complete regioselectivity. This method expands the scope of reactions for synthesizing highly functionalized tetrahydropyridines, indicating a broader applicability in organic synthesis and potential pharmaceutical development (Zhu, Lan, & Kwon, 2003).

Development of Antioxidant and Antimicrobial Agents : The Biginelli reaction has been utilized to produce thiazolopyrimidine derivatives, which were further reacted to yield compounds with moderate to good antioxidant and antimicrobial activities. This showcases the compound's potential in the development of new therapeutic agents (Youssef & Amin, 2012).

Biochemical Applications

Fluoroionophores and Metal Ion Detection : Research has developed fluoroionophores from derivatives that exhibit spectra diversity when interacting with various metal cations. These compounds have shown specific chelation properties, particularly with Zn+2, highlighting their utility in selective metal ion detection and potential applications in biochemical studies (Hong et al., 2012).

Potential Bioactivity

Analgesic and Antidyslipidemic Properties : Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a closely related compound, was synthesized and characterized for its potential bioactivity as an analgesic and antidyslipidemic agent. The compound's crystal structure and preliminary in silico screening suggest its possible use in treating various metabolic and inflammatory conditions (Navarrete-Vázquez et al., 2011).

Antioxidant and Radioprotective Activities : A novel pyrimidine derivative was synthesized and characterized for in vitro antioxidant activity and in vivo radioprotection. This research points towards the compound's utility in mitigating oxidative stress and protecting against radiation-induced damage, underscoring its potential in antioxidant therapy and radioprotection (Mohan et al., 2014).

Zukünftige Richtungen

The compound is of interest with respect to its potential bioactivity as an analgesic and antidyslipidemic agent . Future research could focus on further exploring these potential bioactivities and developing this compound for therapeutic applications. It is also suggested that the compound could possess antidiabetic, anti-inflammatory, hypolipemiant, and anti-atherosclerosis effects , which could be areas of interest for future research.

Eigenschaften

IUPAC Name |

ethyl 4-(4-acetamidophenoxy)-2-methylsulfanylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-4-22-15(21)13-9-17-16(24-3)19-14(13)23-12-7-5-11(6-8-12)18-10(2)20/h5-9H,4H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQHDQCIACGZPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)NC(=O)C)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

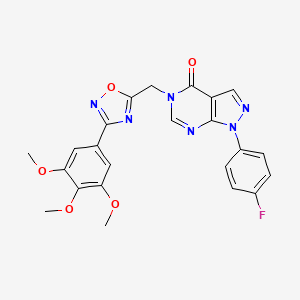

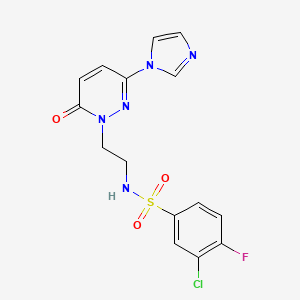

![2-[(2,6-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2820854.png)

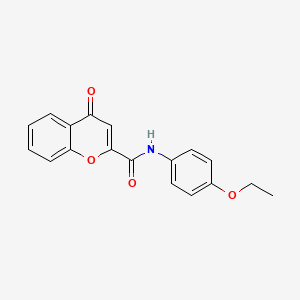

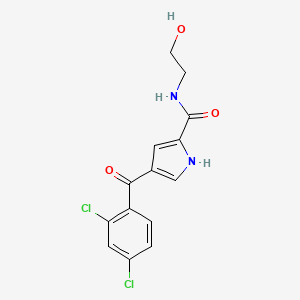

![5-((4-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2820857.png)

![2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2820860.png)